Cas no 96524-70-8 (Methyl 2-(4-formylphenyl)acetate)

Methyl 2-(4-formylphenyl)acetate structure
96524-70-8 structure
Nombre del producto:Methyl 2-(4-formylphenyl)acetate
Número CAS:96524-70-8
MF:C10H10O3
Megavatios:178.184603214264
MDL:MFCD17018734
CID:1012028
PubChem ID:19363032

Methyl 2-(4-formylphenyl)acetate Propiedades químicas y físicas

Nombre e identificación

    • Methyl 2-(4-formylphenyl)acetate
    • Methyl(p-​formylphenyl)​acetate
    • acetate
    • (4-Formylphenyl)acetic acid methyl ester
    • Methyl (4-formylphenyl)acetate
    • Methyl (p-formylphenyl)acetate
    • Methyl(p-formylphenyl)acetate
    • Benzeneacetic acid, 4-formyl-, methyl ester
    • AK116482
    • methyl(4-formylphenyl)acetate
    • YPJYQGMVBYQTTA-UHFFFAOYSA-N
    • CL9157
    • 4-formylphenylacetic acid methyl ester
    • 4-Formylbenzeneacetic acid methyl ester
    • OR313093
    • (4-formyl-phenyl)-acetic acid methyl
    • Methyl 4-formylbenzeneacetate (ACI)
    • Methyl 2-(4-formylphenyl)acetate;Methyl(p-formylphenyl)acetate;Methyl (4-formylphenyl)acetate
    • DS-4655
    • 4-Formylbenzeneacetic acid methyl este
    • Methyl 4-formylphenylacetate
    • CS-W019639
    • AKOS016010393
    • SCHEMBL645184
    • MFCD17018734
    • 96524-70-8
    • Z1255502340
    • Methyl2-(4-formylphenyl)acetate
    • BCP31443
    • SY113262
    • EN300-2131511
    • (4-formyl-phenyl)-acetic acid methyl ester
    • MDL: MFCD17018734
    • Renchi: 1S/C10H10O3/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5,7H,6H2,1H3
    • Clave inchi: YPJYQGMVBYQTTA-UHFFFAOYSA-N
    • Sonrisas: O=CC1C=CC(CC(OC)=O)=CC=1

Atributos calculados

  • Calidad precisa: 178.062994g/mol
  • Carga superficial: 0
  • XLogP3: 1.3
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Cuenta de enlace giratorio: 4
  • Masa isotópica única: 178.062994g/mol
  • Masa isotópica única: 178.062994g/mol
  • Superficie del Polo topológico: 43.4Ų
  • Recuento de átomos pesados: 13
  • Complejidad: 181
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1

Propiedades experimentales

  • Denso: 1.157
  • Punto de ebullición: 285 ºC
  • Punto de inflamación: 124 ºC

Methyl 2-(4-formylphenyl)acetate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062196-1g
Methyl 2-(4-formylphenyl)acetate
96524-70-8 98%
1g
¥140.00 2024-04-23
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EU036-20g
Methyl 2-(4-formylphenyl)acetate
96524-70-8 98%
20g
5262.0CNY 2021-07-12
eNovation Chemicals LLC
D917269-10g
Methyl (4-Formylphenyl)acetate
96524-70-8 98%
10g
$530 2023-09-03
Enamine
EN300-2131511-0.5g
methyl 2-(4-formylphenyl)acetate
96524-70-8 95%
0.5g
$61.0 2023-09-16
Enamine
EN300-2131511-2.5g
methyl 2-(4-formylphenyl)acetate
96524-70-8 95%
2.5g
$128.0 2023-09-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062196-250mg
Methyl 2-(4-formylphenyl)acetate
96524-70-8 98%
250mg
¥74.00 2024-04-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062196-25g
Methyl 2-(4-formylphenyl)acetate
96524-70-8 98%
25g
¥2184.00 2024-04-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062196-10g
Methyl 2-(4-formylphenyl)acetate
96524-70-8 98%
10g
¥763.00 2024-04-23
eNovation Chemicals LLC
D961333-25g
Benzeneacetic acid, 4-formyl-, methyl ester
96524-70-8 98%
25g
$220 2024-06-06
Ambeed
A197021-250mg
Methyl 2-(4-formylphenyl)acetate
96524-70-8 98%
250mg
$18.0 2025-03-05

Methyl 2-(4-formylphenyl)acetate Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Oxygen ,  Mercury fluoride (HgF2) Solvents: Acetonitrile ;  24 h, 25 °C
Referencia
Photolytic decarboxylation of α-aryl carboxylic acids mediated by HgF2 under a dioxygen atmosphere
Farhadi, Saeid; Zaringhadam, Parisa; Sahamieh, Reza Zarei, Tetrahedron Letters, 2006, 47(12), 1965-1968

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  16 h, rt; 6 h, 55 °C
Referencia
Preparation of substituted tricyclic compounds with activity towards EP1 receptors
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: N-methylmorpholine N-oxide Solvents: Acetonitrile ;  3 h, rt
Referencia
Preparation of oxadiazolone derivatives for use as transient receptor potential channel inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Silica ,  Pyridinium chlorochromate Solvents: Dichloromethane ;  1 h, rt
Referencia
Chemoselective Deoxygenation of 2° Benzylic Alcohols through a Sequence of Formylation and B(C6F5)3-Catalyzed Reduction
Richter, Sven C. ; Oestreich, Martin, European Journal of Organic Chemistry, 2021, 2021(14), 2103-2106

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: N-methylmorpholine N-oxide Solvents: Acetonitrile ,  Toluene ;  5 h, 0 - 25 °C
Referencia
Preparation of purine derivatives as TLR7 agonists
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condiciones de reacción
Referencia
Purine derivatives
, United States, , ,

Synthetic Routes 7

Condiciones de reacción
Referencia
Preparation of benzophenone derivatives as AP-1 inhibitors for treatment of arthritis
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condiciones de reacción
1.1 Solvents: Methanol ;  18 h, rt
1.2 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  18 h, rt
Referencia
Preparation of aminohydroxyethylbenzothiazolones as β2 adrenoreceptor agonists
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Hexamethylenetetramine Solvents: Acetic acid ,  Water
Referencia
Formation of heptafulvene in reactions of [(methoxycarbonyl)methyl]phenylcarbene in the gas phases
Tomioka, Hideo; Taketsuji, Kohji, Journal of Organic Chemistry, 1993, 58(16), 4196-7

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  0 °C; 0 °C → rt
1.2 Solvents: Dichloromethane ,  Water ;  2 h, rt; 1 h, rt
1.3 Reagents: Sodium bicarbonate
Referencia
Preparation of imidazole-based anticancer agents and derivatives thereof
, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Acetyl chloride Solvents: Methanol ;  cooled; 42 h, rt
1.2 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  18 h, rt
Referencia
Preparation of compounds having muscarinic receptor antagonist and β2 adrenergic receptor agonist activity
, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condiciones de reacción
Referencia
Preparation of 2-(naphthyloxymethyl)quinolines having leukotriene-antagonistic action
, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Methanesulfonic acid ;  0 °C; 3 h, 65 °C
Referencia
Preparation of spirooxindole derivatives for use as AMPK activators
, World Intellectual Property Organization, , ,

Synthetic Routes 14

Condiciones de reacción
Referencia
Preparation of adenine derivatives as TLR7 agonists
, World Intellectual Property Organization, , ,

Synthetic Routes 15

Condiciones de reacción
Referencia
Ortho-(mono-substituted amino)phenylimines
, European Patent Organization, , ,

Methyl 2-(4-formylphenyl)acetate Raw materials

Methyl 2-(4-formylphenyl)acetate Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:96524-70-8)Methyl 2-(4-formylphenyl)acetate
A858687
Pureza:99%/99%
Cantidad:25g/100g
Precio ($):193.0/770.0